molecular formula C9H8ClNOS B13960913 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole

Cat. No.: B13960913
M. Wt: 213.68 g/mol
InChI Key: HJQWCDPMZRICNG-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-methylbenzothiazole with methoxy-containing reagents under controlled temperature and pressure can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Shares a similar core structure but lacks the chlorine and methoxy substituents.

    5-Chloro-2-methylbenzothiazole: Similar structure but without the methoxy group.

    6-Methoxy-2-methylbenzothiazole: Similar structure but without the chlorine group

Uniqueness

5-Chloro-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

5-chloro-6-methoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-5-11-7-3-6(10)8(12-2)4-9(7)13-5/h3-4H,1-2H3

InChI Key

HJQWCDPMZRICNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)OC)Cl

Origin of Product

United States

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